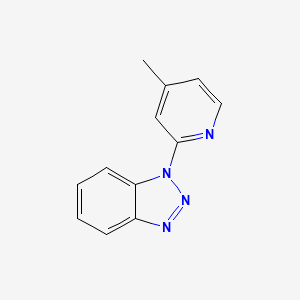

Benzotriazole, 1-(4-methylpyridin-2-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

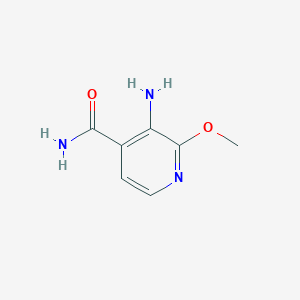

Benzotriazole, 1-(4-methylpyridin-2-yl)- is a derivative of benzotriazole. Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . A similar compound, 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), is an ultraviolet (UV) stabilizer with a phenolic group connected to the benzotriazole structure .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups . Benzotriazole derivatives are characterized by four major properties: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .Molecular Structure Analysis

Two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via Hantzsch reaction, have been reported . Both polymorphic forms crystallize in the monoclinic system but exhibit distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Benzotriazole derivatives, specifically 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have been researched for their potential as anti-fibrosis drugs. Studies on their pharmacokinetics and metabolism show promise for oral administration, with notable plasma half-lives and distribution into vital organs such as liver, kidneys, and lungs (Kim et al., 2008).

Environmental Occurrence and Toxicity

Research has investigated the occurrence of benzotriazole and its derivatives in the environment, such as in sediments and sewage sludge. These studies highlight the widespread use of these compounds in various applications and their potential estrogenic activity (Zhang et al., 2011). Additionally, the toxicity of benzotriazole derivatives to aquatic species has been a point of concern, particularly their impact on organisms like bacteria, minnows, and water fleas (Pillard et al., 2001).

Biotransformation and Degradation

The biotransformation of benzotriazoles, including their degradation mechanisms and pathways, has been a key focus of research. This includes identifying transformation products and understanding their behavior in biological wastewater treatment (Huntscha et al., 2014).

Anticorrosive Applications

The synthesis and study of benzotriazole derivatives for anticorrosive action on metals in acidic mediums have revealed significant corrosion protection effects, making them viable for industrial use (Verma & Singh, 2020).

Antifungal and Antibacterial Agents

Benzotriazole derivatives have been synthesized and evaluated for their antifungal and antibacterial properties, showing effectiveness against various pathogens (Shukla & Srivastava, 2008).

Human Exposure Analysis

Studies on human exposure to benzotriazoles and benzothiazoles through urine analysis in several countries provide insights into the widespread presence and possible health impacts of these chemicals (Asimakopoulos et al., 2013).

Synthesis and Stability

Research on the synthesis of benzotriazole derivatives and their structural and chemical stability offers valuable information for further chemical development (Katritzky & Wu, 1994).

Photolysis and Environmental Degradation

The sunlight photolysis of benzotriazoles and the identification of transformation products under UV radiation provide crucial information on the environmental degradation of these compounds (Weidauer et al., 2016).

Alzheimer's Disease Research

Benzotriazole derivatives have been used in Alzheimer's disease research for their interactions with amyloid-beta protein, indicating their potential in therapeutic applications (Telpoukhovskaia et al., 2015).

Anticancer Activity

The potential anticancer activity of benzimidazole-based mono/dinuclear Zn(II) complexes, including those with benzotriazole derivatives, has been explored, showing cytotoxic effects on human carcinoma cells (Zhao et al., 2015).

Analgesic Activity

Synthesis and evaluation of benzotriazole derivatives for analgesic activity have been conducted, showing promising results in pain management (Saini et al., 2010).

Mecanismo De Acción

While the exact mechanism of action for Benzotriazole, 1-(4-methylpyridin-2-yl)- is not specified in the search results, benzotriazole derivatives are known to have versatile biological properties. They have been investigated for a variety of antimicrobial, antiparasitic, and even antitumor, choleretic, cholesterol-lowering agents .

Safety and Hazards

Direcciones Futuras

Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) have shown promising results in inhibiting the proliferation of hepatocarcinoma BEL-7402 cell with a low IC50 value of 0.082 mg/mL . This suggests potential future directions in the field of cancer research.

Propiedades

IUPAC Name |

1-(4-methylpyridin-2-yl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-6-7-13-12(8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMBNAUEKDALDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzotriazole, 1-(4-methylpyridin-2-yl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)

![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)

![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)

![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B3003604.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)

![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)